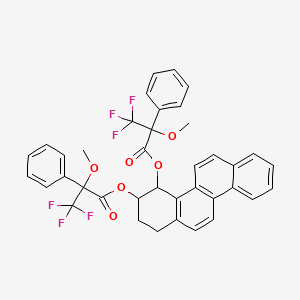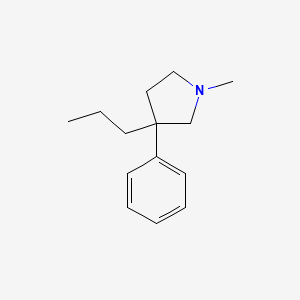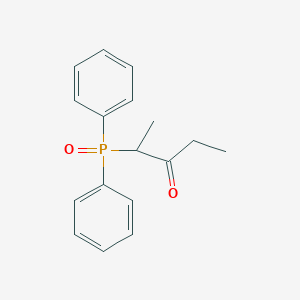
2-(Diphenylphosphoryl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphoryl)pentan-3-one is an organic compound that belongs to the class of ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)pentan-3-one typically involves the reaction of diphenylphosphine oxide with a suitable pentanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. Advanced techniques, such as continuous flow reactors, may be employed to enhance the production rate and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoryl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phosphoryl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and nucleophilic bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Diphenylphosphoryl)pentan-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoryl compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)pentan-3-one involves its interaction with molecular targets, such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pentan-2-one: A simpler ketone with similar reactivity but lacking the phosphoryl group.
Diphenylphosphine oxide: Shares the phosphoryl group but differs in the overall structure.
Uniqueness
2-(Diphenylphosphoryl)pentan-3-one is unique due to the presence of both the ketone and phosphoryl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications that require both functionalities.
Properties
CAS No. |
73270-35-6 |
|---|---|
Molecular Formula |
C17H19O2P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
2-diphenylphosphorylpentan-3-one |
InChI |
InChI=1S/C17H19O2P/c1-3-17(18)14(2)20(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChI Key |
WZVALKGZPYZHBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


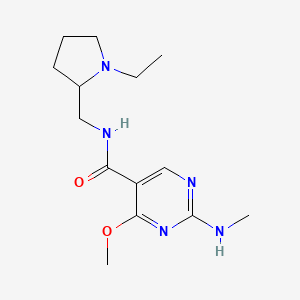
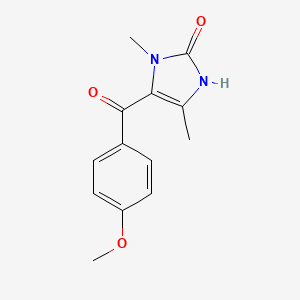

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
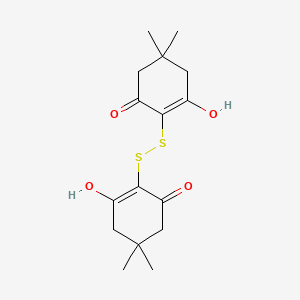
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
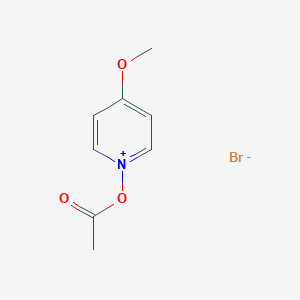

![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
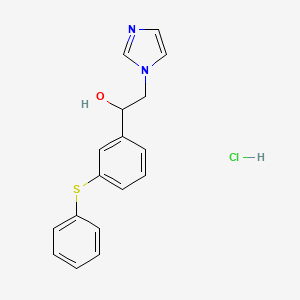
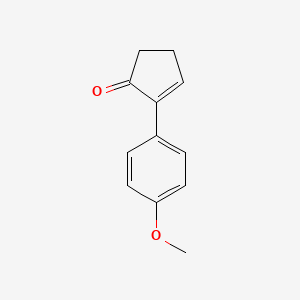
![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)
